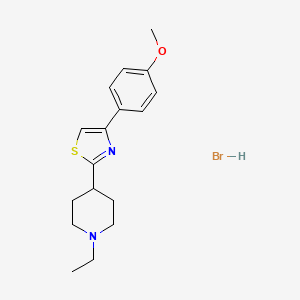methanone CAS No. 88711-73-3](/img/structure/B14378853.png)
[1-Ethenyl-2-(prop-1-en-2-yl)cyclopropyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone: is a chemical compound with a unique structure that includes a cyclopropyl ring, a phenyl group, and a methanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of Grignard reagents, cyclopropanation reactions, and Friedel-Crafts acylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the methanone group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules .
Medicine: The compound’s ability to undergo various chemical reactions makes it a versatile building block for drug synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mecanismo De Acción
The mechanism by which 1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Diethyl malonate: Used in the synthesis of barbiturates and other pharmaceuticals.
Indole derivatives: Known for their diverse biological activities and applications in medicine.
Uniqueness: What sets 1-Ethenyl-2-(prop-1-en-2-yl)cyclopropylmethanone apart is its unique cyclopropyl ring structure combined with a phenyl group and a methanone group. This combination provides distinct reactivity and interaction profiles compared to other similar compounds .
Propiedades
Número CAS |
88711-73-3 |
|---|---|
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(1-ethenyl-2-prop-1-en-2-ylcyclopropyl)-phenylmethanone |
InChI |
InChI=1S/C15H16O/c1-4-15(10-13(15)11(2)3)14(16)12-8-6-5-7-9-12/h4-9,13H,1-2,10H2,3H3 |
Clave InChI |
QLWSPSBMOXDEAX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CC1(C=C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)





![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)

![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)


